molecular formula C8H7ClN4O B1422029 3-(4-Chlorophenyl)-5-hydrazinyl-1,2,4-oxadiazole CAS No. 1249799-89-0

3-(4-Chlorophenyl)-5-hydrazinyl-1,2,4-oxadiazole

Cat. No. B1422029
CAS RN: 1249799-89-0
M. Wt: 210.62 g/mol
InChI Key: DJKHQQIRMUDFLO-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-5-hydrazinyl-1,2,4-oxadiazole, also known as CPC, is a heterocyclic compound with a broad range of applications in scientific research. It is a versatile compound that has been used in a wide range of laboratory experiments, from organic synthesis to biological studies. CPC is a stable, non-toxic compound, which makes it a good choice for use in laboratory experiments.

Scientific Research Applications

Synthesis and Derivative Formation

  • The compound 3-(4-Chlorophenyl)-5-hydrazinyl-1,2,4-oxadiazole has been used as a starting material for synthesizing various fused heterocyclic compounds. These include derivatives like 6-(4-chlorophenyl)[1,2.4]triazolo[3,4,b][1,3,4]oxadiazole-3-(2H)thione and 6-(4-chlorophenyl)-3-methyl-[1,2,4]triazolo[3,4,b][1,3,4]oxadiazole (Abbas, Hussain, & Shakir, 2017).

Biological Activities

  • Novel 2-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)-5-(Aryl)-1,3,4-oxadiazoles synthesized from this compound showed good antitubercular activity against Mycobacterium tuberculosis and poor antioxidant activity (Prathap et al., 2014).
  • 3-(4-Chlorophenyl)-4-substituted pyrazole derivatives, synthesized from this compound, exhibited antifungal activity against four pathogenic strains of fungi and interesting activity against Mycobacterium tuberculosis H37Rv (Horrocks et al., 2013).

Energetic Properties

  • 1,2,4-oxadiazole-derived energetic compounds, including derivatives of this compound, have been synthesized for their potential in explosives. These compounds demonstrated satisfactory calculated detonation performances, surpassing commonly used high explosives (Yan et al., 2017).

Anticancer Evaluation

  • The compound and its derivatives have been evaluated for anticancer activity. For instance, 3-(4-chlorophenyl)-4-formyl-[1, 2, 3] oxadiazol-3-ium-5-olate showed activity against various human tumor cell lines, including non-small cell lung and renal tumor cell lines (Bhosale, Deshpande, & Wagh, 2017).

Antimicrobial Agents

  • Synthesized derivatives of this compound have been used as antimicrobial agents, showing moderate activity against various pathogenic bacterial and fungal strains (Sah et al., 2014).

Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.

Mode of Action

Compounds with similar structures, such as carbonyl cyanide m-chlorophenyl hydrazone (cccp), act as ionophores and reduce the ability of atp synthase to function optimally . This suggests that 3-(4-Chlorophenyl)-5-hydrazinyl-1,2,4-oxadiazole might interact with its targets in a similar manner, potentially disrupting cellular energy production.

Result of Action

Based on the known effects of similar compounds, it is possible that this compound could have a range of biological activities, potentially including antiviral, anti-inflammatory, and antioxidant effects .

Action Environment

It is known that the isomeric composition of organic pollutants like ddt can be substantially influenced by environmental processes . Therefore, it is plausible that environmental factors could similarly influence the action of this compound.

Biochemical Analysis

Biochemical Properties

3-(4-Chlorophenyl)-5-hydrazinyl-1,2,4-oxadiazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as superoxide dismutase and catalase, which are involved in oxidative stress responses . The nature of these interactions often involves the modulation of enzyme activity, leading to changes in the levels of reactive oxygen species (ROS) within cells. Additionally, this compound can bind to specific proteins, influencing their function and stability.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling pathways such as the nuclear factor kappa B (NF-κB) pathway, which plays a crucial role in inflammation and immune responses . Furthermore, this compound can affect the expression of genes involved in oxidative stress and apoptosis, thereby impacting cell survival and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of this compound to specific biomolecules, leading to enzyme inhibition or activation. For example, it can inhibit the activity of enzymes involved in ROS production, thereby reducing oxidative stress . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cellular stress responses.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of oxidative stress responses and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects, such as reducing oxidative stress and inflammation . At higher doses, it can lead to toxic or adverse effects, including cellular damage and apoptosis. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without causing significant toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have distinct biological activities . The metabolic pathways of this compound can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters and binding proteins, affecting its localization and accumulation within cells . The distribution of this compound within tissues can also influence its efficacy and toxicity, with certain tissues showing higher accumulation levels.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound can localize to specific cellular compartments, such as the nucleus or mitochondria, where it can exert its effects on gene expression and oxidative stress responses . Targeting signals and post-translational modifications may direct this compound to these compartments, influencing its biological activity.

properties

IUPAC Name

[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4O/c9-6-3-1-5(2-4-6)7-11-8(12-10)14-13-7/h1-4H,10H2,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJKHQQIRMUDFLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)NN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Chlorophenyl)-5-hydrazinyl-1,2,4-oxadiazole
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3-(4-Chlorophenyl)-5-hydrazinyl-1,2,4-oxadiazole
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